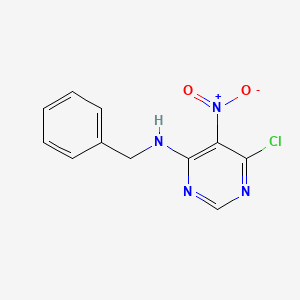

N-benzyl-6-chloro-5-nitropyrimidin-4-amine

説明

N-benzyl-6-chloro-5-nitropyrimidin-4-amine is a heterocyclic compound with the molecular formula C11H9ClN4O2 and a molecular weight of 264.67 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrimidine ring, which is substituted with chlorine and nitro groups. It is primarily used in research and development within the fields of chemistry and biology.

準備方法

The synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with benzylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom at the 4-position by the benzylamine group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, efficiency, and safety.

化学反応の分析

N-benzyl-6-chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives. Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas, tin(II) chloride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

N-benzyl-6-chloro-5-nitropyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of drugs targeting specific molecular pathways.

Industry: It is utilized in the development of new materials and chemical processes, particularly in the design of novel catalysts and polymers.

作用機序

The mechanism of action of N-benzyl-6-chloro-5-nitropyrimidin-4-amine involves its interaction with DNA, where it forms covalent bonds with nucleotide bases, leading to the inhibition of DNA replication and cell cycle progression . This interaction primarily targets the thymine base, resulting in the disruption of normal cellular processes. The compound’s effects on molecular pathways are still under investigation, but its ability to interfere with DNA synthesis makes it a potential candidate for anticancer research.

類似化合物との比較

N-benzyl-6-chloro-5-nitropyrimidin-4-amine can be compared with other similar compounds, such as:

4,6-Dichloro-5-nitropyrimidine: A precursor in the synthesis of this compound, it lacks the benzyl group but shares the chloro and nitro substitutions on the pyrimidine ring.

N-benzyl-4,6-dichloropyrimidine: Similar to this compound but with an additional chlorine atom at the 4-position instead of a nitro group.

6-Chloro-5-nitropyrimidin-4-amine: Lacks the benzyl group but retains the chloro and nitro substitutions, making it a simpler analog. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

N-benzyl-6-chloro-5-nitropyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a benzyl group, a chlorine atom, and a nitro group. The presence of these functional groups is crucial for its biological activity.

Structure

- Chemical Formula : CHClNO

- Molecular Weight : 252.67 g/mol

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16.0 |

| Staphylococcus aureus | 8.0 |

| Bacillus subtilis | 32.0 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, as evidenced by lower MIC values in comparison to Gram-negative strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The following table summarizes its antifungal efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15.0 |

| Aspergillus niger | 50.0 |

The compound's effectiveness against C. albicans indicates potential applications in treating fungal infections.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Research indicates that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The IC values for these cell lines are as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HT-29 (Colon Cancer) | 10.0 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:

- Substituent Effects : The presence of the nitro group at the 5-position enhances antibacterial and antifungal activities.

- Chlorine Atom : The chlorine substitution at the 6-position appears to increase lipophilicity, aiding in cellular uptake.

- Benzyl Group : The benzyl moiety contributes significantly to the binding affinity with biological targets.

Case Studies and Research Findings

- Study on Antibacterial Properties : A comprehensive study published in MDPI evaluated various derivatives of pyrimidine compounds, including this compound, revealing its potent activity against both Gram-positive and Gram-negative bacteria .

- Antifungal Evaluation : Research in Journal of Medicinal Chemistry highlighted the antifungal efficacy of this compound against C. albicans, providing insights into its mechanism of action .

- Cancer Cell Inhibition : A study focusing on the anticancer potential showed that this compound effectively inhibited the growth of MCF-7 and HT-29 cells through apoptosis induction .

特性

IUPAC Name |

N-benzyl-6-chloro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-10-9(16(17)18)11(15-7-14-10)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOXKHIUELNIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202814 | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54413-44-4 | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。